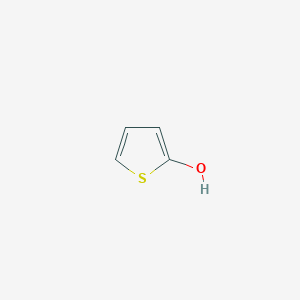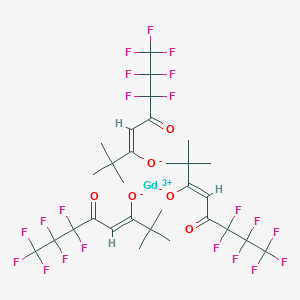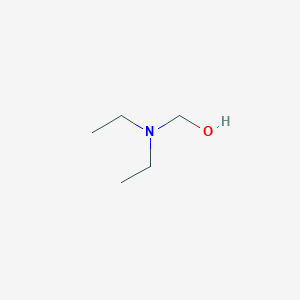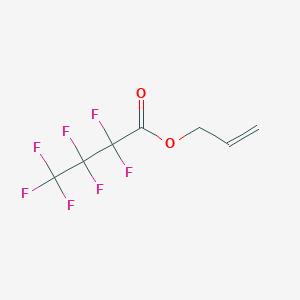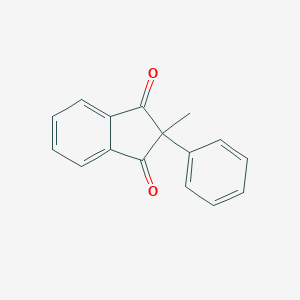
Dimethyl 3-methylglutarate
Overview
Description
Dimethyl 3-methylglutarate is an organic compound with the molecular formula C8H14O4. It is an ester derived from 3-methylglutaric acid and methanol. This compound is known for its role as a building block in various chemical syntheses, particularly in the production of valuable perfume ingredients such as muscenone .
Mechanism of Action
Target of Action
Dimethyl 3-methylglutarate is primarily used as a building block in chemoenzymatic asymmetric synthesis . It doesn’t have a specific biological target, but rather serves as a precursor in the synthesis of other compounds.
Mode of Action
As a chemical precursor, this compound interacts with its targets through chemical reactions. For instance, it can undergo enantioselective hydrolysis with pig liver esterase to produce ®- and (S)-4-amino-3-methylbutanoic acids .
Biochemical Pathways
The products of its reactions, such as ®- and (s)-4-amino-3-methylbutanoic acids, can be involved in various biochemical processes depending on their structure and properties .
Result of Action
The primary result of this compound’s action is the production of other compounds through chemical reactions. For example, it can be used in the synthesis of optically active form of verrucarinic acid derivative .
Biochemical Analysis
Biochemical Properties
Dimethyl 3-methylglutarate participates in various biochemical reactions. It is used as a building block for chemoenzymatic asymmetric synthesis . It may be used in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids, via initial enantioselective hydrolysis with pig liver esterase . The nature of these interactions involves the breaking and forming of chemical bonds during the reaction process.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in biochemical reactions. It may interact with biomolecules, potentially influencing enzyme activity and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methylglutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylglutaric acid and methanol.
Reduction: It can be reduced to 3-methylglutaric alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-methylglutaric acid and methanol.
Reduction: 3-methylglutaric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-methylglutarate has several applications in scientific research:
Comparison with Similar Compounds
Dimethyl glutarate: Similar in structure but lacks the methyl group on the carbon chain.
Dimethyl adipate: Contains an additional methylene group in the carbon chain.
Dimethyl succinate: Has a shorter carbon chain with only four carbon atoms.
Uniqueness: Dimethyl 3-methylglutarate is unique due to the presence of the methyl group on the carbon chain, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific compounds that require this particular configuration .
Properties
IUPAC Name |
dimethyl 3-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334094 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-37-7 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?
A1: this compound can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields this compound. [] This method offers an alternative to traditional synthetic routes.
Q2: Can this compound be used as a starting material for synthesizing more complex molecules?
A2: Yes, this compound serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] this compound can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []
Q3: What is the role of this compound in understanding the structure of roridin H?
A3: this compound is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of this compound, confirming the presence of specific structural motifs within the parent molecule. []
Q4: Can enzymes be used to obtain enantiomerically pure compounds from this compound?
A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards this compound. [, ] PLE selectively hydrolyzes one of the ester groups in this compound, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



